7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No.:
Cat. No.: VC20134889
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO3 |
|---|---|
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | 7,8-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C9H9NO3/c11-6-2-1-5-3-4-10-9(13)7(5)8(6)12/h1-2,11-12H,3-4H2,(H,10,13) |
| Standard InChI Key | DKGCEFYGKVUVLX-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(=O)C2=C1C=CC(=C2O)O |
Introduction
Chemical Structure and Properties
Structural Features
The compound’s structure is defined by a tetrahydroisoquinoline core with hydroxyl groups at positions 7 and 8. The ketone group at position 1 distinguishes it from other tetrahydroisoquinoline derivatives. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Topological Polar Surface Area (TPSA) | 69.60 Ų |
| XlogP | 0.50 |
| H-Bond Donors/Acceptors | 3/3 |
| Data sourced from PubChem and Plantaedb . |
Stability and Reactivity
The compound is generally stable under normal conditions but may degrade in the presence of strong acids or bases, leading to structural modifications. The hydroxyl groups at positions 7 and 8 enhance its polarity and potential for hydrogen bonding, influencing its solubility and reactivity in biological systems .
Synthesis Methods
Challenges and Considerations
Synthetic challenges include achieving regioselectivity for hydroxylation and minimizing side reactions during functionalization. The compound’s stability under acidic/basic conditions must be carefully monitored to avoid degradation.
Pharmacokinetic and ADMET Properties
Absorption and Distribution
Metabolism and Excretion
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CYP Inhibition: High probability of inhibiting CYP2C9 (95.43%) and CYP2C19 (94.70%), suggesting potential drug-drug interactions .
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P-Glycoprotein Substrate: 93.31% probability, indicating possible impact on drug transport .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing complex molecules, particularly in:
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Dopaminergic Agents: Derivatives targeting Parkinson’s disease or schizophrenia .
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Antibacterial Agents: Structural analogs with modified side chains exhibit antimicrobial activity .
Materials Science
Hydroxyl-rich tetrahydroisoquinolines may find use in polymer chemistry or catalytic systems due to their redox-active groups.
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